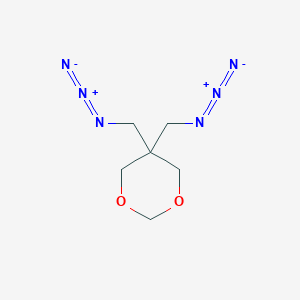
5,5-Bis(azidomethyl)-1,3-dioxane
Cat. No. B8405246
M. Wt: 198.18 g/mol
InChI Key: IQTKUJQNJAHKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04808730
Procedure details


A mixture of 1.95 g of 5,5-bis(azidomethyl)-1,3-dioxane, 0.5 g of 10% palladium on calcium carbonate and 40 ml of ethanol was reduced for 2 hours and then filtered. The filtrate was evaporated, giving 1.41 g of 1,3-dioxane-5,5-dimethanamine as an oil.



Identifiers


|
REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1([CH2:11][N:12]=[N+]=[N-])[CH2:10][O:9][CH2:8][O:7][CH2:6]1)=[N+]=[N-]>[Pd].C(O)C>[O:7]1[CH2:6][C:5]([CH2:11][NH2:12])([CH2:4][NH2:1])[CH2:10][O:9][CH2:8]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.95 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])CC1(COCOC1)CN=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1COCC(C1)(CN)CN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.41 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
